N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide

Description

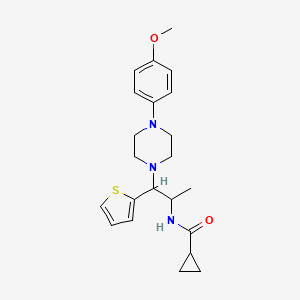

The compound N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide features a piperazine core substituted with a 4-methoxyphenyl group, a thiophen-2-yl moiety, and a cyclopropanecarboxamide side chain. This structure combines electron-rich (methoxyphenyl, thiophen) and conformationally rigid (cyclopropane) elements, which may influence its physicochemical properties, metabolic stability, and receptor interactions .

Properties

IUPAC Name |

N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2S/c1-16(23-22(26)17-5-6-17)21(20-4-3-15-28-20)25-13-11-24(12-14-25)18-7-9-19(27-2)10-8-18/h3-4,7-10,15-17,21H,5-6,11-14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNHEZYWERCZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Piperazine Ring : Known for its role in various pharmacological activities.

- Thiophene Moiety : Contributes to bioactivity through electronic effects.

- Cyclopropanecarboxamide Group : May influence binding affinity and selectivity.

Molecular Formula : C_{25}H_{30}N_{4}O_{4}S

Molecular Weight : Approximately 462.60 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Binding : It is believed to interact with various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, which can alter signal transduction pathways in cells.

- Modulation of Ion Channels : Potential effects on ion channels could influence neuronal excitability and neurotransmission.

Antidepressant Effects

Research indicates that compounds similar in structure to this compound exhibit antidepressant-like effects in animal models. For example, analogs have shown increased levels of serotonin and norepinephrine, suggesting a role as a serotonin-norepinephrine reuptake inhibitor (SNRI).

Anti-inflammatory Properties

Studies have indicated that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation, with mechanisms likely involving apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

A number of studies have explored the biological activity of related compounds, providing insights into their potential applications:

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that integrates a piperazine ring with various substituents, including a methoxyphenyl group and a thiophene ring. Its molecular formula is with a molecular weight of approximately 409.6 g/mol . The compound's structural characteristics enable it to interact with biological receptors effectively.

Antidepressant Potential

Research indicates that this compound may act as a dual-action antidepressant. It exhibits good in vitro affinity for specific receptors, particularly alpha1-adrenoceptors, which are implicated in mood regulation and cardiovascular functions. By modulating these receptors, the compound could potentially alleviate symptoms of depression and anxiety.

Interaction with Opioid Receptors

Although not primarily designed for this purpose, compounds with similar structures have been investigated for their interactions with opioid receptors. This could open avenues for pain management therapies .

Synthesis Methodology

The synthesis of N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide involves several key steps:

- Starting Materials : The synthesis typically begins with methoxyphenylpiperazine and thiophene derivatives.

- Reaction Conditions : Careful control of temperature, solvent choice, and pH is crucial to achieving high yields and purity.

- Characterization Techniques : Analytical methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to characterize the final product.

Case Study 1: In Vitro Studies

In vitro studies have shown that the compound interacts effectively with alpha1-adrenoceptors, leading to physiological effects such as vasodilation. These findings support its potential use in treating conditions related to mood disorders and hypertension.

Case Study 2: Structural Analogs

Research on structurally similar compounds has indicated enhanced binding affinities at opioid receptors, suggesting that modifications to the piperazine moiety could yield potent analgesics . Future studies may focus on optimizing these interactions for therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Key Substituents

The table below summarizes structural and synthetic differences between the target compound and its closest analogs:

Key Observations:

- Piperazine vs. Piperidine: The target compound’s piperazine core (vs.

- Thiophen vs.

- Methoxy vs. Fluoro/Trifluoromethyl : The 4-methoxyphenyl group (electron-donating) contrasts with electron-withdrawing substituents like fluorine (8c) or trifluoromethyl (MK22), which may alter metabolic stability and lipophilicity .

Physicochemical and Metabolic Properties

- Melting Points : (S)-Compound 7i () has a melting point of 108–110°C, reflecting high crystallinity due to its phenyl and cyclopropane groups. The target compound’s thiophen moiety may lower its melting point compared to purely aromatic analogs.

- Metabolic Stability : Microsomal studies in highlight the importance of substituents in metabolic resistance. The methoxy group in the target compound may slow oxidative metabolism compared to unsubstituted phenyl analogs, as seen in other methoxy-containing drugs .

Pharmacological Implications

- Receptor Interactions : The thiophen-2-yl group may engage in π-π stacking or hydrophobic interactions, similar to MK22’s thiophen-2-ylthio group ().

- Cyclopropane Rigidity : The cyclopropanecarboxamide’s conformational restraint could enhance binding affinity compared to flexible carboxamides (e.g., 8c’s alcohol group in ).

Q & A

Q. What are the critical steps in synthesizing N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Piperazine-thiophene coupling : Reacting 4-(4-methoxyphenyl)piperazine with a thiophene-containing intermediate under anhydrous conditions in solvents like dichloromethane or DMF, catalyzed by coupling agents (e.g., HBTU or DCC) .

Propan-2-yl backbone formation : Alkylation or nucleophilic substitution to introduce the branched carbon chain .

Cyclopropanecarboxamide conjugation : Amide bond formation using cyclopropanecarboxylic acid derivatives, requiring activation via carbodiimides .

Optimization strategies :

- Temperature control : Exothermic steps (e.g., alkylation) are conducted at 0–5°C to minimize side reactions .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in coupling steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the piperazine, thiophene, and cyclopropane moieties. For example, splitting patterns in ¹H NMR distinguish equatorial vs. axial protons in the piperazine ring .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

- X-ray crystallography : Resolves 3D conformation, particularly cyclopropane ring strain and piperazine-thiophene dihedral angles .

- HPLC-PDA : Assesses purity (>98%) and detects trace byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the cyclopropane and methoxyphenyl groups in biological activity?

Methodological Answer:

- Isosteric replacements : Synthesize analogs with cyclopropane replaced by cyclobutane or gem-dimethyl groups to evaluate steric/electronic effects on receptor binding .

- Substitution patterns : Modify the methoxy group (e.g., -OCH₃ → -CF₃, -NO₂) to study electronic contributions to activity (Table 1).

- Biological assays : Test analogs against target receptors (e.g., dopamine D3 or serotonin receptors) using radioligand binding assays .

Q. Table 1: Example SAR Modifications and Activity Trends

| Modification | Receptor Affinity (Ki, nM) | Key Finding |

|---|---|---|

| Cyclopropane → Cyclobutane | D3: 12 → 45 | Increased steric bulk reduces affinity |

| 4-OCH₃ → 4-CF₃ | 5-HT₁A: 8 → 120 | Electron-withdrawing groups disrupt H-bonding |

Q. How can contradictory data in biological activity across studies be resolved?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., HEK293 for GPCRs) and buffer conditions (pH 7.4, 1 mM Mg²⁺) to minimize variability .

- Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures may obscure activity .

- Statistical analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What computational strategies predict the compound’s interaction with neurological targets like dopamine D3 receptors?

Methodological Answer:

- Molecular docking : Use crystal structures of D3 receptors (PDB: 3PBL) to model ligand binding. Key interactions include:

- Hydrogen bonding between the carboxamide and Ser192 .

- π-π stacking of the thiophene with Phe346 .

- Molecular dynamics (MD) simulations : Simulate 100 ns trajectories in lipid bilayers to assess stability of receptor-ligand complexes .

- Quantum mechanics/molecular mechanics (QM/MM) : Calculate binding energy contributions of the cyclopropane ring’s strain energy .

Q. What strategies improve in vitro-in vivo correlation (IVIVC) for pharmacokinetic studies?

Methodological Answer:

- Metabolic stability : Use liver microsomes (human/rat) to identify cytochrome P450 (CYP) liabilities. For example, methoxyphenyl groups reduce CYP3A4-mediated oxidation .

- Permeability assays : Parallel artificial membrane permeability assay (PAMPA) predicts blood-brain barrier penetration, critical for CNS targets .

- Pharmacokinetic modeling : Fit in vitro clearance data to allometric scaling models for dose prediction in animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.